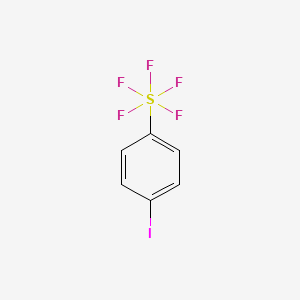

4-Iodophenylsulfur Pentafluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

pentafluoro-(4-iodophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYANWYSCROOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(F)(F)(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381316 | |

| Record name | 4-Iodophenylsulphur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286947-68-0 | |

| Record name | 4-Iodophenylsulphur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophenylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Iodophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylsulfur pentafluoride is a versatile synthetic reagent that has garnered interest in various fields, including medicinal chemistry and materials science.[1] Its unique combination of a highly electronegative pentafluorosulfanyl (-SF₅) group and a reactive iodine atom on an aromatic ring makes it a valuable building block for the introduction of these functionalities into complex molecules.[1] The -SF₅ group, often considered a "super-trifluoromethyl" group, can significantly modulate the physicochemical and biological properties of parent molecules, such as lipophilicity, metabolic stability, and electron-withdrawing character. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with available information on its synthesis and reactivity.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄F₅IS | [1] |

| Molecular Weight | 330.05 g/mol | [1] |

| Appearance | Light orange to yellow to green powder to crystal | [1] |

| Melting Point | 34 - 38 °C | [1] |

| Boiling Point | 52 °C @ 0.8 mmHg | [1] |

| Density | ~2.06 g/cm³ (estimated based on 3-Iodophenylsulfur pentafluoride) | [2] |

| Solubility | Soluble in Toluene | [3] |

Note: The density value is for the isomeric 3-Iodophenylsulfur pentafluoride and is provided as an estimate.[2]

Table 2: Identification and Storage

| Identifier | Value | Source |

| CAS Number | 286947-68-0 | [1] |

| MDL Number | MFCD03788514 | [1] |

| PubChem CID | 2779199 | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Spectral Data

For reference, the ¹⁹F NMR spectrum of a pentafluorosulfanyl group typically exhibits a characteristic AX₄ spin system, with the apical fluorine appearing as a quintet and the four equatorial fluorines as a doublet.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not explicitly described in the available literature. However, a general purification method involving column chromatography has been mentioned.[4] A generalized workflow for its synthesis and purification can be conceptualized as follows.

Generalized Synthesis and Purification Workflow

References

4-Iodophenylsulfur Pentafluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 286947-68-0

Chemical Structure:

-

Molecular Formula: C₆H₄F₅IS

-

Structure: A benzene ring substituted with an iodine atom at the para-position (position 4) and a sulfur pentafluoride (SF₅) group.

-

SMILES: C1=CC(=CC=C1S(F)(F)(F)(F)F)I

-

InChI: InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H

-

InChIKey: FRYANWYSCROOCU-UHFFFAOYSA-N

Introduction

4-Iodophenylsulfur pentafluoride is a versatile and highly sought-after reagent in modern organic synthesis, materials science, and drug discovery. The presence of the electron-withdrawing and sterically demanding sulfur pentafluoride (SF₅) group, often referred to as a "super-trifluoromethyl" group, imparts unique electronic and physicochemical properties to the aromatic ring. This, combined with the reactive iodine handle, makes it a valuable building block for the introduction of the SF₅ moiety and for participation in a wide array of cross-coupling reactions. This guide provides an in-depth overview of its properties, synthesis, and key applications.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound.

| Property | Value |

| Molecular Weight | 330.05 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 34 - 38 °C |

| Boiling Point | 52 °C at 0.8 mmHg |

| Purity (typical) | ≥ 94% (GC) |

| Spectral Data | Description |

| ¹H NMR | Spectra would show characteristic signals for a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Spectra would display signals for the aromatic carbons, with the carbon attached to the SF₅ group showing a characteristic coupling to the fluorine atoms. |

| ¹⁹F NMR | The spectrum is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF₅ group, often as a doublet and a quintet, respectively.[1] |

| Mass Spectrometry | Predicted m/z for [M+H]⁺ is 330.90715.[2] |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C-I, C-F, and S-F bonds, as well as aromatic C-H and C=C stretching vibrations. |

Experimental Protocols

Synthesis of this compound

The synthesis of arylsulfur pentafluorides, including the 4-iodo derivative, is typically achieved through a two-step process starting from the corresponding diaryl disulfide.[3]

Step 1: Synthesis of 4-Iodophenylsulfur Chlorotetrafluoride

This step involves the oxidative chlorotetrafluorination of 4,4'-diiododiphenyl disulfide.

-

Reactants: 4,4'-diiododiphenyl disulfide, chlorine (Cl₂), and an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride).

-

Solvent: Dry acetonitrile.

-

Procedure:

-

To a suspension of the diaryl disulfide and an excess of the alkali metal fluoride in dry acetonitrile, chlorine gas is bubbled through at a controlled temperature (typically starting at ice-bath temperature and slowly warming to room temperature).

-

The reaction progress is monitored by ¹⁹F NMR spectroscopy.

-

Upon completion, the reaction mixture is worked up to isolate the 4-iodophenylsulfur chlorotetrafluoride intermediate.

-

Step 2: Fluorination to this compound

The intermediate chlorotetrafluoride is then converted to the final pentafluoride product.

-

Reactants: 4-Iodophenylsulfur chlorotetrafluoride and a fluoride source (e.g., zinc fluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides).[3]

-

Procedure:

-

The 4-iodophenylsulfur chlorotetrafluoride is treated with the fluorinating agent.

-

The reaction conditions (temperature and time) are optimized for the specific fluorinating agent used.

-

The crude product is purified by distillation or recrystallization to yield this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules containing the SF₅ moiety. Below are general protocols for Suzuki and Sonogashira couplings.

General Protocol for Suzuki Coupling:

-

Reactants: this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The degassed solvent system is added, and the mixture is heated with stirring.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, and a standard aqueous workup is performed, followed by purification of the product by column chromatography.

-

General Protocol for Sonogashira Coupling:

-

Reactants: this compound (1.0 eq), a terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, diisopropylamine).

-

Solvent: Anhydrous solvent such as THF or DMF.

-

Procedure:

-

To a solution of this compound and the terminal alkyne in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or heated as required.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is worked up by filtration and concentration, followed by purification of the coupled product.

-

Applications in Research and Development

This compound is a key building block in several areas of chemical research:

-

Drug Discovery and Medicinal Chemistry: The SF₅ group is a bioisostere of other functional groups like trifluoromethyl (CF₃) and tert-butyl groups. Its introduction into drug candidates can modulate properties such as lipophilicity, metabolic stability, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The iodo-functionality allows for the late-stage introduction of the SF₅-phenyl moiety into complex drug scaffolds.

-

Materials Science: The incorporation of the highly fluorinated and stable SF₅ group into polymers and other materials can enhance their thermal and chemical resistance, as well as modify their electronic properties. This makes this compound a valuable monomer or precursor for the synthesis of high-performance materials.[3]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of the SF₅ group can enhance the efficacy and environmental persistence of agrochemicals.

-

Organic Synthesis: Beyond its use in cross-coupling reactions, the SF₅ group can influence the reactivity of the aromatic ring, opening up possibilities for further functionalization.

Safety and Handling

As with all specialized chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block that provides a gateway to the unique chemical space offered by the sulfur pentafluoride group. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The synthetic protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Emergence of a "Super" Functional Group: A Technical Guide to the Discovery and History of Aryl SF₅ Compounds

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," has carved a significant niche in modern chemistry, particularly in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Its unique combination of properties—high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity—makes it a highly attractive substituent for molecular design.[5][6] This technical guide provides an in-depth exploration of the discovery and historical development of aryl SF₅ compounds, complete with quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic workflows and logical progressions.

A Historical Perspective: From a Synthetic Curiosity to a Prized Functional Group

The journey of aryl SF₅ compounds began in the mid-20th century, with early reports hinting at the existence of this novel functional group. However, it was the pioneering work of William A. Sheppard in the 1960s that truly laid the foundation for this area of fluorine chemistry.

The Dawn of Aryl SF₅ Chemistry: Sheppard's Seminal Work

In 1960, Sheppard reported the first synthesis of arylsulfur trifluorides and pentafluorides.[7][8] His initial method for preparing pentafluorosulfanylbenzene involved the high-temperature reaction of diphenyl disulfide with silver(II) fluoride (AgF₂).[3] While groundbreaking, this method suffered from harsh reaction conditions and low yields, typically around 9%.[3] Despite the synthetic challenges, Sheppard was able to prepare several derivatives and conduct initial studies on the electronic properties of the SF₅ group, recognizing its potent electron-withdrawing nature.[3]

The Quest for Higher Yields: A New Era of Synthesis

For several decades, the difficulty in accessing aryl SF₅ compounds hampered their widespread application. The turn of the 21st century witnessed a resurgence of interest, driven by the development of more practical and higher-yielding synthetic methodologies.

A significant breakthrough came from the work of Sergeeva and Dolbier, who developed a new and convenient three-step synthesis of pentafluorosulfanylbenzene with an impressive overall yield of over 70%.[9][10] This method involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to a cyclohexene derivative, followed by dehydrohalogenation to form the aromatic ring.[5][11][12][13][14]

Further advancements were made by Teruo Umemoto and his colleagues, who established practical production processes for a wide variety of arylsulfur pentafluorides.[2][3][15][16] Their two-step protocol involves the initial formation of an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate from an aryl disulfide or thiol, followed by a halogen exchange reaction using a fluoride source such as hydrogen fluoride (HF) or zinc fluoride (ZnF₂).[2][15][17] This methodology proved to be scalable and applicable to a broad range of substrates, opening the door for the commercial availability of SF₅-containing building blocks.

Physicochemical Properties: The Source of "Super" Performance

The SF₅ group's unique electronic and steric properties are central to its utility. A comparative analysis with the well-established trifluoromethyl (CF₃) group highlights its distinct advantages.

Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups

| Property | SF₅ Group | CF₃ Group | Reference(s) |

| Hammett Constants | |||

| σₚ | +0.68 | +0.54 | [18] |

| σₘ | +0.61 | +0.43 | [18] |

| σᵢ | +0.55 | +0.39 | [3] |

| Hansch Hydrophobicity Constant (π) | 1.51 | 1.09 | [3] |

| Volume (ų) | 55.4 | 34.6 | [18] |

The data clearly indicates that the SF₅ group is a stronger electron-withdrawing group than the CF₃ group, as evidenced by its larger Hammett constants.[3][18] Furthermore, its greater lipophilicity, reflected in the higher Hansch hydrophobicity constant, can enhance membrane permeability, a crucial factor in drug design.[3][5][6][18]

Table 2: Structural and Spectroscopic Data for Pentafluorosulfanylbenzene (C₆H₅SF₅)

| Parameter | Value | Reference(s) |

| Bond Lengths (Å) | ||

| S-C | 1.79 | |

| S-Fₐₓᵢₐₗ | 1.57 | |

| S-Fₑᵩᵤₐₜₒᵣᵢₐₗ | 1.58 | |

| **Bond Angles (°) ** | ||

| C-S-Fₐₓᵢₐₗ | 180 | |

| C-S-Fₑᵩᵤₐₜₒᵣᵢₐₗ | 90 | |

| Fₐₓᵢₐₗ-S-Fₑᵩᵤₐₜₒᵣᵢₐₗ | 90 | |

| ¹⁹F NMR Chemical Shifts (ppm, vs. CFCl₃) | ||

| Fₐₓᵢₐₗ | ~85 | [7] |

| Fₑᵩᵤₐₜₒᵣᵢₐₗ | ~65 | [7] |

| J-Coupling Constant (Hz) | ||

| J(Fₐₓᵢₐₗ-Fₑᵩᵤₐₜₒᵣᵢₐₗ) | ~150 | [7] |

Note: Structural parameters can vary slightly depending on the computational method or experimental technique used. ¹⁹F NMR chemical shifts are also sensitive to the solvent and substituents on the aromatic ring.[8][19][20]

Key Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for the landmark synthetic methods that have defined the field of aryl SF₅ chemistry.

Sheppard's Method: Oxidative Fluorination with AgF₂

This protocol is of historical significance but is rarely used today due to low yields and harsh conditions.

Synthesis of 3-Nitrophenylsulfur Pentafluoride

-

Materials: 3,3'-Dinitrodiphenyl disulfide, silver(II) fluoride (AgF₂), anhydrous carbon tetrachloride.

-

Procedure:

-

A mixture of 3,3'-dinitrodiphenyl disulfide and a stoichiometric excess of AgF₂ in anhydrous carbon tetrachloride is heated in a sealed reactor at high temperature (e.g., 120-150 °C) for several hours.

-

The reaction mixture is cooled to room temperature, and the insoluble silver salts are removed by filtration.[21][22]

-

The filtrate is carefully concentrated under reduced pressure.

-

The crude product is purified by distillation or chromatography to yield 3-nitrophenylsulfur pentafluoride.[23][24]

-

Dolbier's Method: Radical Addition of SF₅Cl and Dehydrohalogenation

This method offers a significant improvement in yield and practicality over Sheppard's original procedure.

A Three-Step Synthesis of Pentafluorosulfanylbenzene

-

Step 1: Dichlorination of 1,4-Cyclohexadiene

-

To a solution of 1,4-cyclohexadiene in a suitable solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC or TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,5-dichlorocyclohexene.

-

-

Step 2: Radical Addition of SF₅Cl

-

In a reaction vessel equipped with a cold finger condenser, dissolve 4,5-dichlorocyclohexene in a suitable solvent (e.g., hexanes).

-

Cool the solution to -78 °C and bubble in gaseous SF₅Cl.

-

Add a radical initiator, such as triethylborane (BEt₃), dropwise.[11][12][13]

-

Allow the reaction to proceed at low temperature for several hours.[14]

-

Carefully quench the reaction and remove the excess SF₅Cl.

-

Work up the reaction mixture to isolate the crude product, 1-chloro-2,3-dichloro-4-(pentafluorosulfanyl)cyclohexane.

-

-

Step 3: Dehydrohalogenation

-

Dissolve the crude product from Step 2 in a suitable solvent (e.g., ethanol).

-

Add a strong base, such as sodium ethoxide, and stir the mixture at room temperature.

-

Monitor the reaction for the formation of pentafluorosulfanylbenzene.

-

Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent to obtain crude pentafluorosulfanylbenzene, which can be further purified by distillation.[25]

-

Umemoto's Method: A Practical Two-Step Production Process

This method is widely used for the large-scale and versatile synthesis of aryl SF₅ compounds.

Synthesis of Arylsulfur Pentafluorides from Diaryl Disulfides

-

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

-

To a suspension of an alkali metal fluoride (e.g., potassium fluoride) in a suitable solvent (e.g., acetonitrile), add the corresponding diaryl disulfide.[26][27][28]

-

Cool the mixture and bubble in chlorine gas (Cl₂) until the starting material is consumed.

-

The reaction mixture is then filtered to remove inorganic salts, and the solvent is removed under reduced pressure to yield the crude ArSF₄Cl. This intermediate can be purified by distillation or recrystallization.[2][15]

-

-

Step 2: Conversion of ArSF₄Cl to Arylsulfur Pentafluoride (ArSF₅)

-

The purified ArSF₄Cl is treated with a fluoride source, such as anhydrous hydrogen fluoride (HF) or zinc fluoride (ZnF₂), often without a solvent or in a high-boiling inert solvent.[2][15][17][29]

-

The reaction is typically heated to drive the halogen exchange.

-

After the reaction is complete, the crude ArSF₅ is isolated and purified by distillation or chromatography.

-

Visualizing the Progression and Application of Aryl SF₅ Chemistry

Diagrams can effectively illustrate the evolution of synthetic strategies and the potential applications of these fascinating compounds.

Caption: Evolution of synthetic methodologies for aryl SF₅ compounds.

References

- 1. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. benchchem.com [benchchem.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. A new synthesis of pentafluorosulfanylbenzene. | Semantic Scholar [semanticscholar.org]

- 11. d-nb.info [d-nb.info]

- 12. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 16. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. orgsyn.org [orgsyn.org]

- 23. scbt.com [scbt.com]

- 24. 3-Nitrophenylsulfur Pentafluoride | C6H4F5NO2S | CID 2775738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. patents.justia.com [patents.justia.com]

- 26. chemrxiv.org [chemrxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Stability and Storage of 4-Iodophenylsulfur Pentafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Iodophenylsulfur pentafluoride. The information is compiled from material safety data sheets and scientific literature to ensure safe handling, storage, and use of this versatile reagent in research and development.

Core Stability Profile

This compound is a robust molecule, a characteristic largely attributed to the highly stable pentafluorosulfanyl (SF₅) group. The strong sulfur-fluorine bonds confer significant thermal and chemical stability to the compound.[1][2] In general, arylsulfur pentafluorides are recognized for their high resistance to thermal decomposition and chemical reactions.[1][2] The SF₅ group is considered to be more thermally and chemically stable than its trifluoromethyl (CF₃) analog.[3]

However, despite its general stability, the compound is sensitive to certain environmental factors. It is reported to be sensitive to heat and air.[4][5] Furthermore, studies on other aromatic pentafluorosulfanyl compounds have demonstrated that the SF₅ group can undergo photodegradation when exposed to actinic radiation, with degradation observed over hourly half-lives.[3][6] This suggests that this compound is likely sensitive to light.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, specific storage and handling procedures are crucial. The following table summarizes the recommended conditions based on available safety data sheets and general chemical knowledge.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | 2 - 8 °C (Refrigerated) | To minimize potential thermal degradation.[3][7] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To protect against degradation from exposure to air and moisture.[4][5] |

| Light Exposure | Protect from light | The SF₅ group can be susceptible to photodegradation.[3][6] Store in an opaque or amber container. |

| Container | Original, tightly sealed container | To prevent contamination and exposure to air and moisture.[4][6] |

| Handling | Use in a well-ventilated area. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | To prevent chemical exposure and ensure user safety.[4][6] |

| Incompatibilities | Avoid contact with incompatible materials. | Although specific incompatibilities are not detailed in the search results, it is good practice to avoid strong oxidizing agents, strong bases, and moisture. |

Potential Degradation Pathway

Caption: Postulated photodegradation pathway of this compound.

Experimental Methodologies

Detailed experimental protocols for the stability testing of this compound are not available in the public domain literature searched. However, a general approach to assessing the stability of a chemical compound would involve the following:

-

Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., elevated temperature, high humidity, UV/Vis light, and different pH levels) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and physical appearance at regular intervals over an extended period.

-

Analytical Techniques: Utilizing analytical methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography (GC) to check for volatile impurities, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any degradation products.

Conclusion

This compound is a thermally and chemically stable compound, making it a valuable reagent in various scientific applications. However, its sensitivity to light, heat, and air necessitates careful storage and handling. By adhering to the recommended conditions of refrigerated storage under an inert atmosphere and protection from light, the integrity of the compound can be maintained for an extended period. For critical applications, it is advisable to perform in-house stability testing to confirm its suitability over time.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. SDS of this compound, Safety Data Sheets, CAS 286947-68-0 - chemBlink [chemblink.com]

- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Iodophenylsulfur Pentafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylsulfur pentafluoride is an important reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the presence of the highly electronegative and lipophilic pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, and the versatile iodo-substituent, which can participate in a variety of coupling reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a summary of available spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₆H₄F₅IS |

| Molecular Weight | 330.05 g/mol |

| CAS Number | 286947-68-0 |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 34 - 38 °C[1] |

| Boiling Point | 52 °C at 0.8 mmHg[1] |

Spectroscopic Data

Mass Spectrometry (MS)

Detailed experimental mass spectra for this compound are not widely published. However, predicted mass-to-charge ratios (m/z) for various adducts are available and provide valuable information for mass spectrometry analysis. Electron Ionization (EI) would likely lead to significant fragmentation, with the molecular ion peak being observed. Softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more likely to show the molecular ion as the base peak.

Table 1: Predicted Mass Spectrometry Data [2]

| Adduct | Predicted m/z |

| [M]⁺ | 329.89932 |

| [M+H]⁺ | 330.90715 |

| [M+Na]⁺ | 352.88909 |

| [M+K]⁺ | 368.86303 |

| [M+NH₄]⁺ | 347.93369 |

| [M-H]⁻ | 328.89259 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not publicly available. The following are predicted chemical shifts and coupling patterns based on the known effects of the iodo and pentafluorosulfanyl substituents on a benzene ring.

¹H NMR: The proton NMR spectrum is expected to show a classic AA'BB' system for the 1,4-disubstituted aromatic ring. The protons ortho to the iodine atom (H-3 and H-5) will be shifted downfield compared to benzene, while the protons ortho to the electron-withdrawing SF₅ group (H-2 and H-6) will be further downfield.

¹³C NMR: The carbon NMR will show four signals for the aromatic carbons due to symmetry. The carbon bearing the SF₅ group (C-1) and the carbon bearing the iodine (C-4) will be readily identifiable. The remaining two signals will correspond to the ortho and meta carbons.

¹⁹F NMR: The fluorine NMR is the most characteristic spectrum for this compound. The SF₅ group typically displays an AX₄ spin system, consisting of a quintet for the apical fluorine (Fa) and a doublet for the four equatorial fluorines (Fe). The large J(Fa-Fe) coupling constant is a hallmark of the SF₅ group.

Table 2: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-2, H-6 | 7.8 - 8.0 | d | J(H-H) ≈ 8-9 |

| H-3, H-5 | 7.6 - 7.8 | d | J(H-H) ≈ 8-9 |

| ¹³C | |||

| C-1 | 150 - 155 | ||

| C-2, C-6 | 128 - 132 | ||

| C-3, C-5 | 138 - 142 | ||

| C-4 | 95 - 100 | ||

| ¹⁹F | |||

| Fa (apical) | 80 - 90 | quintet | J(Fa-Fe) ≈ 140-150 |

| Fe (equatorial) | 60 - 70 | d | J(Fa-Fe) ≈ 140-150 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by bands corresponding to the vibrations of the substituted benzene ring and the S-F bonds.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| 1200 - 1000 | C-H in-plane bending |

| 900 - 800 | C-H out-of-plane bending (para-substitution) |

| 850 - 750 | S-F stretching |

| 600 - 500 | C-I stretching |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. A fluorine-specific probe is recommended. The spectral width should be set to cover the expected range for aryl-SF₅ compounds.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly. For EI, a direct insertion probe or a GC inlet can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry can be used to confirm the elemental composition.

Logical Workflow

Below is a diagram illustrating a typical workflow for the synthesis and characterization of an aryl sulfur pentafluoride like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of aryl sulfur pentafluorides.

References

A Technical Guide to 4-Iodophenylsulfur Pentafluoride for Chemical Research and Development

For researchers, scientists, and professionals in drug development, 4-Iodophenylsulfur pentafluoride emerges as a significant building block in the synthesis of novel chemical entities. Its unique properties, conferred by the electron-withdrawing and lipophilic pentafluorosulfanyl (SF₅) group, make it a valuable reagent in the design of advanced materials and potential therapeutic agents.

This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of the offerings from prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Apollo Scientific | PC0790 | >94.0% (GC) | 1g, 5g, 10g |

| TCI America | I0695 | >94.0% (GC) | Contact for details |

| Chem-Impex | 07914 | ≥ 94% (GC) | Contact for details |

| Fisher Scientific | I0695 | 94.0+% | Contact for details |

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 286947-68-0 |

| Molecular Formula | C₆H₄F₅IS |

| Molecular Weight | 330.05 g/mol |

| Appearance | White to light orange/yellow powder or crystals |

| Melting Point | 34 - 38 °C |

| Boiling Point | 52 °C at 0.8 mmHg |

Synthesis of this compound via Sandmeyer Reaction

A practical and accessible method for the laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the commercially available 4-Aminophenylsulfur pentafluoride. This two-step process first involves the formation of a diazonium salt, which is then converted to the corresponding iodide.

Experimental Protocol:

Step 1: Diazotization of 4-Aminophenylsulfur pentafluoride

-

In a well-ventilated fume hood, a flask equipped with a magnetic stirrer is charged with 4-Aminophenylsulfur pentafluoride.

-

A solution of hydrochloric acid (HCl) is added, and the mixture is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is prepared and added dropwise to the cooled amine suspension while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, a solution of potassium iodide (KI) in water is prepared.

-

The freshly prepared diazonium salt solution is slowly added to the potassium iodide solution. Vigorous nitrogen evolution is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in drug discovery to synthesize complex molecular architectures.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).

-

Add a suitable degassed solvent or solvent mixture (e.g., toluene, dioxane, or a mixture with water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by techniques such as TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

This technical guide provides essential information for the procurement and application of this compound. The detailed protocols serve as a starting point for laboratory synthesis and functionalization, enabling researchers to leverage the unique properties of the pentafluorosulfanyl group in the development of novel molecules.

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 4-Iodophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

4-Iodophenylsulfur pentafluoride is a versatile reagent with significant potential in organic synthesis and materials science, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a pentafluorosulfanyl group, offers chemists a valuable tool for introducing this moiety into complex molecules. However, as with any reactive chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This guide provides an in-depth overview of the safety and handling precautions for this compound, based on available safety data.

Core Safety and Hazard Information

Hazard Identification and Classification:

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[1] |

Physicochemical Data

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Chemical Name | 1-Iodo-4-(pentafluorosulfanyl)benzene | [1] |

| CAS Number | 286947-68-0 | [1] |

| Molecular Formula | C₆H₄F₅IS | [3] |

| Molecular Weight | 330.06 g/mol | [3] |

| Appearance | Light orange to yellow to green powder to crystal | |

| Melting Point | 34 - 38 °C | |

| Boiling Point | 52 °C @ 0.8 mmHg | |

| Purity | ≥ 94% (GC) | |

| Storage Conditions | Store at 2 - 8 °C under an inert gas. | [2] |

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given its potential for irritation and its sensitivity to air and moisture, this compound should be handled with care in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

| PPE Category | Specification |

| Eye Protection | Safety glasses with side-shields or goggles.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[1] |

General Handling Protocol for Air- and Moisture-Sensitive Solids:

-

Preparation: Ensure the work area (fume hood) is clean and free of clutter. All glassware must be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

-

Inert Atmosphere: The handling of this compound should be performed under an inert atmosphere. This can be achieved using a glovebox or Schlenk line techniques.

-

Dispensing:

-

If using a Schlenk line, the solid can be transferred in a glove bag or by quickly transferring between vessels under a positive pressure of inert gas.

-

For smaller quantities, a "quick-weigh" method can be employed where the solid is weighed and transferred rapidly in the open, though this increases the risk of exposure and degradation.

-

-

Reaction Setup: Add the solid to the reaction vessel, which has been previously flushed with an inert gas. Seal the vessel with a septum and maintain a positive pressure of inert gas throughout the experiment.

-

Cleaning: All equipment that has been in contact with the reagent should be quenched carefully. This can be done by slowly adding a less reactive solvent (e.g., isopropanol) to the residue under an inert atmosphere before washing with water.

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

Spill Response:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use a dry, inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid generating dust.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |

Visualizing Safety Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key decision-making processes.

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide to Pentafluorosulfanyl (SF5) Chemistry and Its Applications

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is rapidly emerging as a critical substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional stability, and significant lipophilicity—offers chemists a powerful tool to modulate molecular characteristics for enhanced performance and novel applications.[2][3][4] This technical guide provides a comprehensive overview of SF5 chemistry, from its fundamental properties and synthesis to its diverse applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Properties of the Pentafluorosulfanyl Group

The SF5 group consists of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, resulting in a square pyramidal geometry.[5] This structure gives rise to a unique set of physicochemical properties that distinguish it from other fluorinated and non-fluorinated functional groups.

1.1. Electronic Properties

The SF5 group is one of the most electron-withdrawing and electronegative substituents used in organic synthesis.[1][6] Its strong electron-withdrawing nature, quantified by its Hammett constant, can significantly influence the electronic environment of a molecule, impacting its reactivity and metabolic stability.[3][7]

1.2. Steric and Conformational Effects

With a van der Waals volume of 55.4 ų, the SF5 group is sterically larger than a trifluoromethyl (CF3) group (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[7] Its unique octahedral geometry can impose significant conformational constraints on molecules, which can be advantageous for optimizing interactions with biological targets.[7]

1.3. Lipophilicity and Solubility

Despite its high polarity, the SF5 group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[1][8] Aromatic compounds substituted with an SF5 group are consistently more hydrophobic than their trifluoromethyl analogs.[9]

1.4. Stability

The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the moiety highly resistant to thermal and chemical degradation.[1][10] This remarkable stability often translates to increased metabolic stability in drug candidates, leading to longer in vivo half-lives.[1][8]

Quantitative Comparison of SF5 and CF3 Groups

The distinct properties of the SF5 group are best understood in comparison to the widely used CF3 group. The following table summarizes key physicochemical parameters.

| Property | SF5 | CF3 | Rationale for Advantage in Medicinal Chemistry |

| Electronegativity (Pauling Scale) | ~3.65[3][11] | ~3.36[3] | The higher electronegativity of the SF5 group can lead to stronger non-covalent interactions with biological targets, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities.[3] |

| Hammett Constant (σp) | 0.68[3][7] | 0.53[3][7] | The stronger electron-withdrawing nature of SF5 can influence the reactivity and metabolic stability of the parent molecule.[3] |

| Lipophilicity (Hansch parameter, π) | 1.23[3][7] | 0.88[3][7] | The increased lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[3] |

| Octanol-Water Partition Coefficient (log K(OW)) | ~0.5-0.6 log units higher than CF3 analogs[9] | - | Indicates greater hydrophobicity, which can improve passage through biological membranes.[9] |

| Aqueous Solubility | Generally lower than CF3 analogs[9] | - | A consideration for formulation and delivery, though often balanced by increased permeability. |

Synthesis of SF5-Containing Compounds

The synthesis of molecules containing the SF5 group has historically been challenging, but recent advancements have made this chemistry more accessible.[10][12] The primary methods involve the use of SF5-transfer reagents, which can be broadly classified as radical, electrophilic, and nucleophilic.

3.1. Radical Pentafluorosulfanylation

The most common method for introducing the SF5 group into aliphatic systems is through the radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkenes and alkynes.[13] This reaction is typically initiated by radical initiators such as triethylborane (Et3B) or under photochemical conditions.[14][15]

3.2. Electrophilic Pentafluorosulfanylation

Aryl and heteroaryl SF5 compounds are often synthesized through a two-step process involving the oxidative fluorination of corresponding disulfides or thiols.[7][16] This method provides a versatile route to a wide range of aromatic SF5-containing building blocks.

3.3. Nucleophilic Pentafluorosulfanylation

While less common, methods for the nucleophilic introduction of the SF5 group are being developed, offering alternative synthetic pathways.

Caption: Classification of reagents for introducing the SF5 group.

Applications of SF5 Chemistry

The unique properties of the SF5 group have led to its application in a variety of fields, with medicinal chemistry being a particularly active area of research.

4.1. Drug Discovery and Medicinal Chemistry

The incorporation of an SF5 group can significantly enhance the therapeutic potential of drug candidates.[1][8]

-

Enhanced Biological Activity: The SF5 group can improve the binding affinity of a drug to its target, leading to increased potency. For example, an SF5-containing analog of the antimalarial drug mefloquine demonstrated several-fold higher in vivo activity and a longer half-life.[12][17]

-

Improved Metabolic Stability: The robustness of the SF5 group can protect a drug molecule from metabolic degradation, extending its duration of action.[1][18]

-

Modulation of Pharmacokinetics: By altering lipophilicity and other physicochemical properties, the SF5 group can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[1]

4.2. Agrochemicals

The SF5 moiety has been incorporated into novel insecticides and herbicides.[19][20] For example, SF5-containing meta-diamide insecticides have shown high insecticidal activity and excellent selectivity.[19][20]

4.3. Materials Science

In materials science, the SF5 group is utilized for its high thermal stability, chemical inertness, and low surface energy.[10][21] These properties are beneficial for the development of advanced polymers, liquid crystals, and optoelectronic materials.[10][21][22]

Experimental Protocols

5.1. Radical Addition of SF5Cl to an Alkene

This protocol describes a general procedure for the triethylborane-initiated radical addition of pentafluorosulfanyl chloride to an alkene.[14][23]

Caption: A typical experimental workflow for SF5Cl addition to an alkene.

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), the alkene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or hexane).

-

Cooling: The reaction mixture is cooled to the desired temperature, typically between -78 °C and -40 °C, using a dry ice/acetone or similar cooling bath.

-

Reagent Addition: A solution of pentafluorosulfanyl chloride (SF5Cl) in a suitable solvent is added dropwise to the stirred solution of the alkene.

-

Initiation: The radical initiator, such as a 1 M solution of triethylborane in hexanes, is added slowly via syringe. The reaction is often monitored by the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched, for example, by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired SF5-containing product.

5.2. Synthesis of an Aromatic SF5-Containing Amino Acid

This protocol outlines the synthesis of an aromatic SF5-containing amino acid via a Negishi cross-coupling reaction.[24][25][26]

Methodology:

-

Preparation of the Zinc Reagent: To a suspension of zinc dust in dry dimethylformamide (DMF) under an inert atmosphere, a catalytic amount of iodine is added, and the mixture is heated. A solution of the iodo-alanine derivative in dry DMF is then added, and the mixture is heated to form the organozinc reagent.[26]

-

Cross-Coupling: To the freshly prepared organozinc reagent, the aryl bromide or iodide coupling partner (e.g., 1-bromo-4-(pentafluorosulfanyl)benzene), a palladium catalyst (e.g., Pd(dba)2), and a phosphine ligand (e.g., SPhos) are added.[24][25] The reaction mixture is heated until the starting materials are consumed.

-

Workup and Purification: The reaction is quenched and worked up in a standard fashion. The crude product is purified by flash column chromatography to afford the protected SF5-containing aromatic amino acid.[24][26]

-

Deprotection: The protecting groups are removed using standard procedures to yield the final SF5-containing aromatic amino acid.[24][26]

Signaling Pathways and Drug-Target Interactions

The introduction of an SF5 group can profoundly impact how a molecule interacts with its biological target. The diagram below illustrates a hypothetical scenario where an SF5-substituted inhibitor shows enhanced binding to a kinase active site compared to its non-fluorinated counterpart.

Caption: SF5 group enhancing drug binding in a kinase active site.

Conclusion

The pentafluorosulfanyl group is a unique and powerful tool in modern chemistry. Its distinctive electronic and steric properties, combined with its high lipophilicity and stability, make it an increasingly valuable substituent for the design of new pharmaceuticals, agrochemicals, and advanced materials.[1][10][19] As synthetic methodologies continue to improve, the applications of SF5 chemistry are expected to expand, opening up new avenues for innovation and discovery.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. benchchem.com [benchchem.com]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. journal.hep.com.cn [journal.hep.com.cn]

- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]

- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides | MDPI [mdpi.com]

- 20. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Amine-borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF₅) group has emerged as a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties, high stability, and steric profile. Often considered a "super-trifluoromethyl" group, the SF₅ moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 4-Iodophenylsulfur pentafluoride is a key building block for introducing the SF₅-phenyl group into complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is particularly well-suited for the arylation of various substrates using this compound.

These application notes provide a detailed overview and generalized protocols for the successful implementation of Suzuki coupling reactions with this compound.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

Due to the strong electron-withdrawing nature of the pentafluorosulfanyl group, this compound is an excellent electrophilic partner in this reaction. The reactivity of aryl halides in the oxidative addition step generally follows the trend I > Br > Cl.[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. These protocols are based on established methods for Suzuki couplings of electron-deficient aryl iodides and fluorinated aromatics.[2] Optimization may be required for specific substrates.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial

Procedure:

-

Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 acetonitrile:water, 4 mL).

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-60 minutes.

-

Work-up and Isolation: Follow steps 5 and 6 from Protocol 1.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with various boronic acids, based on typical outcomes for similar electron-deficient aryl iodides.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DME/H₂O | 85 | 16 | 75-85 |

| 4 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 70-85 |

| 5 | 2-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 60-75 |

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

Sonogashira Coupling Protocols for the Synthesis of Novel Arylalkynes Bearing a Pentafluorosulfanyl Group

For Immediate Release

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-Iodophenylsulfur pentafluoride with various terminal alkynes. The pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, offers unique electronic properties and metabolic stability, making it a highly desirable moiety in the design of novel pharmaceuticals and agrochemicals. The Sonogashira coupling provides a powerful and versatile method for the synthesis of SF₅-substituted arylalkynes, which are valuable building blocks for further molecular elaboration.

Introduction to Sonogashira Coupling with this compound

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[2] When applied to this compound, it allows for the direct installation of an alkynyl group onto the SF₅-functionalized aromatic ring, providing access to a diverse range of novel chemical entities.

The general transformation is depicted below:

Where Ar = 4-(pentafluorosulfanyl)phenyl

Experimental Protocols

The following protocols are based on established methodologies for Sonogashira couplings of aryl iodides and have been adapted for reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne using a palladium/copper catalytic system.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive pressure of inert gas, add this compound and the anhydrous solvent.

-

Add the amine base to the stirred mixture.

-

Finally, add the terminal alkyne dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Free Sonogashira Coupling Conditions

To mitigate issues sometimes associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts (Glaser coupling), a copper-free protocol can be employed.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 - 2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Amine base (e.g., Diisopropylamine (DIPA) or Piperidine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Follow the same setup procedure as in Protocol 1, excluding the addition of copper(I) iodide.

-

To the reaction flask under an inert atmosphere, add the palladium catalyst, this compound, and the anhydrous solvent.

-

Add the amine base, followed by the dropwise addition of the terminal alkyne.

-

Heat the reaction mixture, typically to a slightly higher temperature than the copper-catalyzed reaction (e.g., 60-100 °C), and monitor its progress.

-

Follow the same workup and purification procedure as described in Protocol 1.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with other aryl iodides. Actual yields may vary depending on the specific alkyne and optimized conditions.

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 85-95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 70 | 16 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 8 | 90-98 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 18 | 75-85 |

| 5 | Phenylacetylene | Pd(PPh₃)₄ (Copper-free) | DIPA | DMF | 80 | 24 | 70-80 |

Visualizing the Workflow and Reaction Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Caption: General experimental workflow for the Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst | Use fresh palladium catalyst. |

| Insufficiently inert atmosphere | Ensure the reaction setup is properly sealed and purged with inert gas. | |

| Poor quality reagents/solvents | Use anhydrous solvents and high-purity reagents. | |

| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. |

| Prolonged reaction time at elevated temperatures | Monitor the reaction closely and stop it once the starting material is consumed. Consider a copper-free protocol. | |

| Incomplete Reaction | Low reactivity of substrates | Increase reaction temperature and/or time. Use a more polar solvent like DMF. Increase the equivalents of the alkyne. |

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of novel SF₅-containing arylalkynes. The protocols provided herein offer a solid foundation for researchers to successfully employ this reaction. Careful control of the reaction parameters, particularly the exclusion of oxygen and the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity. These SF₅-functionalized building blocks are poised to accelerate the discovery of new chemical entities with enhanced properties in medicinal and materials science.

References

Application Notes and Protocols for 4-Iodophenylsulfur Pentafluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylsulfur pentafluoride is a versatile aromatic building block increasingly utilized in the synthesis of complex organic molecules for pharmaceutical, agrochemical, and materials science applications. The presence of the electron-withdrawing and highly lipophilic pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" group, imparts unique electronic and steric properties, enhancing metabolic stability and biological activity in target molecules. The iodo-substituent provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile incorporation of the SF₅-aryl moiety into diverse molecular scaffolds.

These application notes provide an overview of the utility of this compound as a key reagent in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. Detailed protocols for these transformations are provided below, offering a guide for researchers to effectively utilize this valuable synthetic intermediate.

Key Applications

The primary application of this compound in organic synthesis is as an aryl halide coupling partner. The carbon-iodine bond is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon bonds.

Diagram of Cross-Coupling Applications

Caption: Versatile cross-coupling reactions of this compound.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of SF₅-Substituted Biaryls

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. This compound can be effectively coupled with a variety of aryl and vinyl boronic acids or their esters to generate SF₅-functionalized biaryls and styrenes.

Reaction Scheme:

Ar-B(OR)₂ + I-Ar'-SF₅ -> Ar-Ar'-SF₅

Experimental Protocol:

-